TAO Inhibition: Sub-Nanomolar Potency Against Trypanosome Alternative Oxidase
Ascofuranone (AF) demonstrates exceptional potency against recombinant Trypanosoma brucei brucei alternative oxidase (TAO), with a reported inhibition constant (Ki) of 0.130 nM [1] and an IC50 value of 2 nM [1] using ubiquinol-1 as a substrate. A separate in vitro study on human-infective T. b. rhodesiense cultures confirmed an IC50 of 1 nM for eliminating the parasites [2]. This sub-nanomolar to low-nanomolar activity is in stark contrast to the first-generation TAO inhibitor, salicylhydroxamic acid (SHAM), which is described as 'much weaker' and requires significantly higher concentrations to achieve trypanocidal effects [3]. While synthetic farnesyl derivatives (e.g., compound 16e) have achieved comparable potency (IC50 = 3.1 nM), they are not commercially available as standard research tools, making AF the most potent, readily accessible small molecule for TAO-targeted studies [4].
| Evidence Dimension | Inhibition of Trypanosome Alternative Oxidase (TAO) |
|---|---|
| Target Compound Data | Ki = 0.130 nM, IC50 = 2 nM (recombinant TAO); IC50 = 1 nM (T. b. rhodesiense cell culture) |
| Comparator Or Baseline | Salicylhydroxamic acid (SHAM) (Class-level inference: much weaker potency); Farnesyl derivative 16e (IC50 = 3.1 nM) |
| Quantified Difference | AF is >1000-fold more potent than SHAM (estimated from qualitative class comparison). AF IC50 is 1.5-2.3x lower than synthetic derivative 16e. |
| Conditions | Recombinant TAO enzyme assay with ubiquinol-1 substrate; T. b. rhodesiense in vitro culture. |
Why This Matters
This data confirms that Ascofuranone is the optimal, commercially available chemical probe for investigating TAO biology, as it offers a potency advantage of several orders of magnitude over classic, broad-spectrum inhibitors like SHAM.
- [1] BindingDB. (2024). BDBM50459778: Ascofuranone. Enzyme Inhibition Constant Data: Trypanosoma brucei brucei alternative oxidase. View Source
- [2] Nakamura, K., et al. (2010). Trypanosome alternative oxidase, a potential therapeutic target for sleeping sickness, is conserved among Trypanosoma brucei subspecies. Parasitology International, 59(4), 560–564. View Source
- [3] Ebiloma, G. U., et al. (2019). Alternative oxidase inhibitors: Mitochondrion-targeting as a strategy for new drugs against pathogenic parasites and fungi. Medicinal Research Reviews, 39(5), 1553–1602. View Source
- [4] Costa, D. M., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Infectious Diseases, 4(9), 1301–1314. View Source
